(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol
Description
(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a hydroxyl group and a 2-methylbenzylamino substituent in a trans-1,2-configuration. This article compares this compound with its closest analogs, focusing on structural variations, synthesis methodologies, and physicochemical data.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-2-[(2-methylphenyl)methylamino]cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-10-5-2-3-6-11(10)9-14-12-7-4-8-13(12)15/h2-3,5-6,12-15H,4,7-9H2,1H3/t12-,13-/m1/s1 |
InChI Key |
ZNRLBYDNEPMPLH-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@@H]2CCC[C@H]2O |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methylbenzyl group enhances lipophilicity and steric hindrance compared to benzyl or chloro-substituted analogs. Chlorophenyl derivatives exhibit higher polarity due to the electronegative Cl atom .
- Heterocyclic vs. Aromatic Substituents : Furan-2-yl substituents (C₉H₁₂O₂) reduce basicity but improve solubility in polar solvents .
Stereochemical Considerations
- Stereoselective Synthesis: Asymmetric hydroboration (e.g., using (+)-IpcBH₂) yields enantiomerically pure (1R,2R)-configured products with >90% efficiency, as seen in furan derivatives . Racemic mixtures (e.g., (±)-trans-2-(2-furyl)cyclopentanol) are resolved via chiral HPLC (CHIRALPAK IC-3 column, hexane/isopropanol eluent) .
Physicochemical Properties and Analytical Data
*Purity inferred from similar compounds in Enamine Ltd’s catalog .
Analytical Insights :
- NMR: Cyclopentanol derivatives show characteristic δ ~70–80 ppm for hydroxyl-bearing carbons and δ ~50–60 ppm for amino-substituted carbons .
- HPLC : Chiral columns (e.g., CHIRALPAK IC-3) effectively separate enantiomers, critical for pharmacological applications .
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